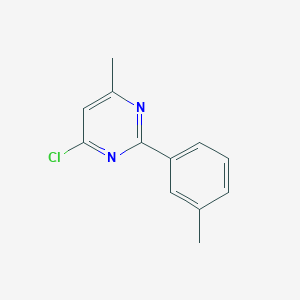

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine is a chemical compound with the molecular formula C12H11ClN2 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves the reaction of this compound with N,N-dimethyl-1,3-phenylene-diamine dihydrochloride . The resulting compound was prepared as a yellow oil .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it has been used in the synthesis of novel triazole-pyrimidine-based compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 218.68 . Other properties such as boiling point, density, and melting point are also important for its characterization .科学的研究の応用

Molecular Structure and Crystallography

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine and its derivatives have been studied for their unique molecular structures and crystallography. For instance, 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine has been found to form hydrogen-bonded sheets, demonstrating the potential for diverse molecular interactions and applications in materials science. The crystal structures of these compounds reveal significant polarizations of electronic structures, offering insights into their chemical reactivity and potential applications in electronic materials (Trilleras et al., 2009).

Antimicrobial and Antifungal Activities

Pyrimidine derivatives, including this compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. Research has shown that certain pyrimidine compounds exhibit significant activity against bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents. This highlights the chemical versatility of pyrimidine derivatives in pharmaceutical applications, particularly in addressing drug resistance issues (Patel et al., 2017).

Synthetic Methodologies and Intermediates

The synthesis of this compound derivatives has been optimized for various applications, including the development of anticancer drugs and enzyme inhibitors. These compounds serve as key intermediates in synthesizing biologically active molecules. Novel synthetic procedures have been developed to enhance the yield and efficiency of these intermediates, broadening the scope of their applications in medicinal chemistry (Zhou et al., 2019; Németh et al., 2010).

Nonlinear Optical Properties

The exploration of nonlinear optical (NLO) properties in thiopyrimidine derivatives indicates the significance of pyrimidine rings in advanced technological applications. Such studies suggest that pyrimidine-based compounds, including this compound, can be potent candidates for optoelectronic devices and materials. This research area opens new pathways for the application of pyrimidine derivatives in the field of NLO and photonics (Hussain et al., 2020).

作用機序

Target of Action

The primary targets of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal functioning of the protein kinases, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Result of Action

The result of the action of this compound is the disruption of normal cellular processes. By inhibiting protein kinases, the compound interferes with cell growth, differentiation, migration, and metabolism . This can lead to various molecular and cellular effects, including potential anticancer activity .

Safety and Hazards

将来の方向性

The future research directions for 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine could involve further exploration of its pharmacological effects and potential applications in the treatment of various diseases . Additionally, more studies could be conducted to better understand its mechanism of action .

特性

IUPAC Name |

4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-8-4-3-5-10(6-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKDKRBNQBEDQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400542 |

Source

|

| Record name | 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180606-70-6 |

Source

|

| Record name | 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)

![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)